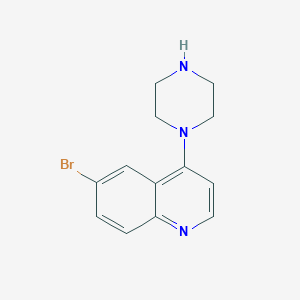

6-Bromo-4-(piperazin-1-yl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3/c14-10-1-2-12-11(9-10)13(3-4-16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBICIXDOMKPLKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589208 | |

| Record name | 6-Bromo-4-(piperazin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474707-24-9 | |

| Record name | 6-Bromo-4-(piperazin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 474707-24-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 6-Bromo-4-(piperazin-1-yl)quinoline: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline-Piperazine Scaffold

The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1] Its rigid, planar structure provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. When fused with a piperazine moiety, the resulting hybrid molecule gains favorable pharmacokinetic properties. The piperazine ring is a common motif in drug design, known to enhance solubility, bioavailability, and the ability to interact with multiple biological targets.[2]

This guide focuses on the chemical properties and synthetic utility of 6-Bromo-4-(piperazin-1-yl)quinoline , a key heterocyclic intermediate that combines these two powerful pharmacophores. The strategic placement of the bromine atom at the 6-position offers a versatile handle for further functionalization through cross-coupling reactions, while the piperazine at the 4-position provides a site for derivatization and influences the molecule's overall physicochemical profile. Understanding the synthesis, reactivity, and analytical characterization of this compound is crucial for its effective application in the development of novel therapeutics, particularly in the realm of kinase inhibitors.[3]

Physicochemical Properties

While extensive experimental data for 6-Bromo-4-(piperazin-1-yl)quinoline is not widely published in publicly available literature, its core properties can be summarized. Further characterization by researchers is highly encouraged.

| Property | Value/Information | Source |

| CAS Number | 474707-24-9 | [4] |

| Molecular Formula | C₁₃H₁₄BrN₃ | [4] |

| Molecular Weight | 292.17 g/mol | [4] |

| Appearance | Solid (predicted) | [5] |

| Solubility | Expected to be soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated. | General chemical principles |

| Melting Point | Not available in cited literature. | |

| Boiling Point | Not available in cited literature. |

Synthesis and Mechanism

The most logical and established route to 6-Bromo-4-(piperazin-1-yl)quinoline is through a nucleophilic aromatic substitution (SNAr) reaction. This widely used transformation in heterocyclic chemistry involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile.[6][7] In this case, the chloro group at the 4-position of the quinoline ring is activated towards nucleophilic attack by the electron-withdrawing nature of the quinoline nitrogen.

The synthesis proceeds in two main stages:

-

Synthesis of the Precursor: 6-Bromo-4-chloroquinoline.

-

Nucleophilic Aromatic Substitution with Piperazine.

Synthesis Workflow

Caption: Synthetic workflow for 6-Bromo-4-(piperazin-1-yl)quinoline.

Experimental Protocol: Synthesis of 6-Bromo-4-(piperazin-1-yl)quinoline

This protocol is based on established methods for similar nucleophilic aromatic substitutions on haloquinolines.[7]

Step 1: Synthesis of 6-Bromo-4-chloroquinoline

The precursor, 6-bromo-4-chloroquinoline, can be synthesized from 4-bromoaniline through a multi-step process involving cyclization and subsequent chlorination. A common method involves the reaction of 4-bromoaniline with a suitable three-carbon synthon to form 6-bromoquinolin-4(1H)-one, which is then chlorinated using an agent like phosphorus oxychloride (POCl₃).[8] A patent describes a method with a total yield of over 70%.[8]

Step 2: Nucleophilic Aromatic Substitution with Piperazine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-bromo-4-chloroquinoline (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or acetonitrile.

-

Addition of Reagents: Add an excess of piperazine (2.0-3.0 eq) to the solution. The use of excess piperazine also serves as the base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

-

Work-up and Purification: a. Upon completion, cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure. c. Partition the residue between an organic solvent (e.g., dichloromethane or ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate). d. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. e. Concentrate the organic layer and purify the crude product by column chromatography on silica gel or by recrystallization to afford 6-Bromo-4-(piperazin-1-yl)quinoline.

Reactivity and Potential for Further Functionalization

The chemical personality of 6-Bromo-4-(piperazin-1-yl)quinoline is defined by two key reactive sites: the bromine atom at the 6-position and the secondary amine of the piperazine ring.

Reactions at the 6-Bromo Position

The bromine atom on the quinoline ring is a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.[9] This allows for the synthesis of a wide array of derivatives with potentially enhanced biological activity.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds, allowing for the introduction of a second amino functionality.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a common linkage in kinase inhibitors.

-

Heck Coupling: Reaction with alkenes to form C-C double bonds.

Caption: Potential cross-coupling reactions at the 6-bromo position.

Reactions at the Piperazine Moiety

The secondary amine of the piperazine ring is a nucleophilic site that can be readily functionalized through:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to introduce alkyl substituents.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Applications in Drug Discovery

The 6-Bromo-4-(piperazin-1-yl)quinoline scaffold is of significant interest in the design of kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The quinoline core can act as a hinge-binding motif, while the piperazine moiety can extend into solvent-exposed regions of the kinase active site, allowing for modulation of potency and selectivity. The bromine atom serves as a key attachment point for moieties that can target specific sub-pockets of the kinase, leading to highly potent and selective inhibitors.

While specific drugs directly synthesized from this intermediate are not prominently disclosed in the public domain, the strategic importance of the related 6-bromo-4-chloroquinoline as an intermediate for the PI3K/mTOR inhibitor Omipalisib (GSK2126458) highlights the value of this substitution pattern in advanced drug candidates.[8]

Analytical Characterization

A full analytical characterization is essential to confirm the identity and purity of 6-Bromo-4-(piperazin-1-yl)quinoline. The following techniques are recommended:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity. The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons and the piperazine methylene protons.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition (via high-resolution mass spectrometry).

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Melting Point Analysis: As a measure of purity.

Safety and Handling

Hazard Identification: Based on data for the analogous quinoline core and supplier information, 6-Bromo-4-(piperazin-1-yl)quinoline should be handled with caution. It is classified as harmful if swallowed.[5] The quinoline scaffold itself is associated with potential hazards, including skin and eye irritation, and is suspected of causing genetic defects and cancer.[10]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

6-Bromo-4-(piperazin-1-yl)quinoline is a valuable and versatile intermediate for drug discovery and medicinal chemistry. Its synthesis via a robust nucleophilic aromatic substitution reaction, combined with the potential for diverse functionalization at both the 6-bromo position and the piperazine ring, makes it a powerful building block for creating libraries of novel compounds. For researchers engaged in the development of kinase inhibitors and other targeted therapies, a thorough understanding of the chemical properties and reactivity of this scaffold is essential for unlocking its full potential in the creation of next-generation medicines.

References

- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374.

- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central.

- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (2018).

- Synthesis and characterization of some quinoline based bisphenols as sensing agents. (2014). Der Pharma Chemica.

- 6-Bromo-4-(piperazin-1-yl)quinoline. Amerigo Scientific.

- Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines. (2018).

- Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. (2018). Semantic Scholar.

- US7572916B2 - Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline. (2009).

- (PDF) Synthesis of 6-bromo-4-iodoquinoline. (2015).

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2020). MDPI.

- (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions. (2016).

- Comprehensive review on current developments of quinoline-based anticancer agents. (2017). ScienceDirect.

- 6-Bromo-4-(piperazin-1-yl)quinoline AldrichCPR 474707-24-9. Sigma-Aldrich.

- Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019). PubMed.

- Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. (2016).

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Royal Society of Chemistry.

- Safety Data Sheet: quinoline. (2019). Chemos GmbH & Co. KG.

- 6-Bromo-4-(piperazin-1-yl)quinoline AldrichCPR 474707-24-9. Sigma-Aldrich.

- Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a. (2015). Royal Society of Chemistry.

- Quinoline - SAFETY D

- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2024). MDPI.

- Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. (2018). PubMed.

- Fig. 8 1 H NMR spectra (aliphatic region) of ortho-bromo derivative 6j... (2017).

- Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology.

- (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018).

- US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. (2015).

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv

- New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry.

- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

- Safety Data Sheet: quinoline. (2019). Chemos GmbH & Co. KG.

- Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. (2023). JOCPR.

- Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines. (2025). Benchchem.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Wiley Online Library.

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2010). MDPI.

- Quality manufacturer supply 4-Boc-1-(6-bromo-2-pyridyl)piperazine 331767-56-7 in stock with high standard. (n.d.). Autech.

Sources

- 1. researchgate.net [researchgate.net]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iipseries.org [iipseries.org]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pentachemicals.eu [pentachemicals.eu]

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Bromo-4-(piperazin-1-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 6-Bromo-4-(piperazin-1-yl)quinoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into the compound's structural and chemical identity, its fundamental physicochemical properties, and detailed analytical methodologies for its characterization. Drawing upon data from analogous structures and established chemical principles, this guide offers field-proven insights and robust protocols to support researchers in their development efforts. All protocols are designed as self-validating systems, and key claims are supported by authoritative references.

Introduction and Chemical Identity

6-Bromo-4-(piperazin-1-yl)quinoline belongs to the quinoline class of compounds, which are bicyclic aromatic heterocycles. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. The incorporation of a piperazine moiety at the 4-position and a bromine atom at the 6-position introduces specific electronic and steric properties that can significantly influence the molecule's biological activity, metabolic stability, and pharmacokinetic profile.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a common pharmacophore that can modulate aqueous solubility and provides a handle for further derivatization. The bromine atom, a halogen, can influence the electronic distribution of the quinoline ring system and can serve as a site for further chemical modification through cross-coupling reactions.

Table 1: Chemical Identity of 6-Bromo-4-(piperazin-1-yl)quinoline

| Identifier | Value | Source |

| IUPAC Name | 6-bromo-4-(piperazin-1-yl)quinoline | N/A |

| CAS Number | 474707-24-9 | [1] |

| Molecular Formula | C₁₃H₁₄BrN₃ | [1] |

| Molecular Weight | 292.17 g/mol | [1] |

| Canonical SMILES | C1CN(CCN1)C2=CC=NC3=C2C=C(C=C3)Br | N/A |

| InChI Key | BBICIXDOMKPLKH-UHFFFAOYSA-N | [1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to predicting its behavior in biological systems and for formulation development. While experimental data for 6-Bromo-4-(piperazin-1-yl)quinoline is not extensively available in the public domain, the following table summarizes key properties, including predicted values and data from structurally related compounds.

Table 2: Physicochemical Properties of 6-Bromo-4-(piperazin-1-yl)quinoline

| Property | Value (Predicted/Analog Data) | Experimental Basis/Rationale |

| Melting Point | Not available. Expected to be a solid at room temperature. | Based on the high melting points of similar quinoline derivatives. For example, 6-Bromo-4-nitroquinoline 1-oxide has a melting point of 214-215 °C[2]. |

| Boiling Point | > 400 °C (Predicted) | High molecular weight and aromatic nature suggest a high boiling point. |

| pKa | pKa1 (piperazine NH): ~8.5-9.5pKa2 (quinoline N): ~4.5-5.5 (Predicted) | The piperazine moiety is basic. The quinoline nitrogen is also basic, but its basicity is reduced by the aromatic system. These are typical ranges for similar structures. |

| Solubility | Soluble in DMSO and DMF. Sparingly soluble in methanol and ethanol. Poorly soluble in water. | The molecule has both polar (piperazine) and non-polar (bromoquinoline) regions, suggesting solubility in polar aprotic solvents and limited aqueous solubility. |

| LogP | 2.5 - 3.5 (Predicted) | The presence of the bromine and the quinoline ring increases lipophilicity, while the piperazine group increases hydrophilicity. |

Synthesis and Reactivity

The synthesis of 6-Bromo-4-(piperazin-1-yl)quinoline can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This is a common and effective method for introducing amine functionalities onto activated aromatic rings.

Proposed Synthetic Workflow

The most plausible synthetic route involves the reaction of a suitable precursor, 6-bromo-4-chloroquinoline, with piperazine. The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic substitution.

Caption: Proposed synthesis of 6-Bromo-4-(piperazin-1-yl)quinoline.

Step-by-Step Synthetic Protocol (Hypothetical)

This protocol is based on established procedures for similar reactions.

-

Reaction Setup: In a round-bottom flask, dissolve 6-bromo-4-chloroquinoline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Reagents: Add an excess of piperazine (2-3 eq) to the solution, followed by a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 eq) to act as a proton scavenger.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 6-Bromo-4-(piperazin-1-yl)quinoline.

Chemical Reactivity and Stability

-

Stability: Substituted quinolines are generally stable under normal laboratory conditions. However, they may be sensitive to strong oxidizing agents and prolonged exposure to light. It is recommended to store the compound in a cool, dark, and dry place.

-

Reactivity: The secondary amine of the piperazine ring is a site for further functionalization, such as acylation, alkylation, or sulfonylation. The bromine atom on the quinoline ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents at the 6-position.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quantity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, typically in the range of 7.0-9.0 ppm. The piperazine protons will appear as multiplets in the upfield region, generally between 2.5 and 4.0 ppm. The NH proton of the piperazine will likely be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbons of the bromoquinoline core and the four carbons of the piperazine ring. Aromatic carbons will resonate in the 110-160 ppm range, while the aliphatic carbons of the piperazine will be found further upfield.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Bromo-4-(piperazin-1-yl)quinoline (in CDCl₃)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Quinoline H-2 | 8.6-8.8 | 150-152 |

| Quinoline H-3 | 6.8-7.0 | 108-110 |

| Quinoline H-5 | 7.9-8.1 | 128-130 |

| Quinoline H-7 | 7.6-7.8 | 124-126 |

| Quinoline H-8 | 8.0-8.2 | 129-131 |

| Piperazine CH₂ (adjacent to quinoline) | 3.2-3.4 | 52-54 |

| Piperazine CH₂ (adjacent to NH) | 3.0-3.2 | 45-47 |

| Piperazine NH | 1.5-2.5 (broad) | N/A |

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Expected Ionization: Electrospray ionization (ESI) in positive mode is expected to readily produce the protonated molecule [M+H]⁺.

-

Fragmentation Pattern: The major fragmentation is likely to occur at the piperazine ring, leading to characteristic losses. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature in the mass spectrum, with the molecular ion appearing as a doublet of peaks separated by 2 m/z units.

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the compound and for quantitative analysis.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the quinoline chromophore has a strong absorbance, likely around 254 nm and 330 nm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

Caption: A typical workflow for HPLC analysis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-Bromo-4-(piperazin-1-yl)quinoline is not widely available, general precautions for handling substituted quinolines and bromo-aromatic compounds should be followed.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Toxicity: The toxicological properties have not been fully investigated. Similar compounds can be harmful if swallowed or absorbed through the skin. Treat as a potentially hazardous substance.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

6-Bromo-4-(piperazin-1-yl)quinoline is a molecule with significant potential in drug discovery, leveraging the established pharmacological importance of the quinoline and piperazine scaffolds. This technical guide has provided a detailed overview of its physicochemical characteristics, drawing upon a combination of available data, predictive methods, and established scientific principles for analogous compounds. The proposed synthetic and analytical protocols offer a robust framework for researchers to produce and characterize this compound, enabling further investigation into its biological properties. As with any novel compound, careful experimental validation of the predicted properties is a critical next step in its development pathway.

References

-

Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(iii), 362-374. Available at: [Link]

-

Amerigo Scientific. (n.d.). 6-Bromo-4-(piperazin-1-yl)quinoline. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Bromo-4-(piperazin-1-yl)quinoline

Abstract

The confluence of the quinoline and piperazine scaffolds in a single molecular entity, 6-Bromo-4-(piperazin-1-yl)quinoline, presents a compelling starting point for the exploration of novel therapeutic agents. This technical guide synthesizes the current understanding of the pharmacological potential inherent to these structural motifs, positing a strong rationale for the investigation of this compound as a modulator of key signaling pathways implicated in oncology. We will delve into the scientific basis for prioritizing specific therapeutic targets, namely the PI3K/mTOR, EGFR, and VEGFR signaling cascades. Furthermore, this guide will provide detailed, field-proven experimental workflows for the comprehensive evaluation of the compound's activity against these targets, offering insights into data interpretation and the iterative process of lead optimization.

Introduction: The Quinoline-Piperazine Hybrid Scaffold - A Privileged Structure in Drug Discovery

The quinoline ring system is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Its rigid, planar structure allows for effective interaction with various biological targets, often through intercalation with DNA or binding to the ATP-binding pockets of kinases.[3] The addition of a bromine atom at the 6-position can further enhance biological activity, a feature observed in several bioactive molecules.[4]

Complementing the quinoline core, the piperazine moiety is a frequently incorporated functional group in drug design, prized for its ability to improve pharmacokinetic properties such as solubility and oral bioavailability.[5] The two nitrogen atoms within the piperazine ring can act as hydrogen bond acceptors and donors, facilitating interactions with target proteins.[5] The hybridization of these two pharmacophores in 6-Bromo-4-(piperazin-1-yl)quinoline creates a molecule with significant potential for engaging with and modulating the activity of critical cellular signaling pathways.

This guide will focus on the most promising therapeutic avenues for 6-Bromo-4-(piperazin-1-yl)quinoline, centering on its potential as a kinase inhibitor in the context of cancer therapy. The rationale for this focus is built upon the extensive literature documenting the success of quinoline-piperazine hybrids in targeting key oncogenic kinases.[6][7]

Primary Therapeutic Hypothesis: A Kinase-Centric Approach to Cancer Therapy

The aberrant activity of protein kinases is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and angiogenesis.[8][9][10] The structural characteristics of 6-Bromo-4-(piperazin-1-yl)quinoline make it an ideal candidate for investigation as a kinase inhibitor. We hypothesize that this compound will exhibit inhibitory activity against one or more of the following key oncogenic kinase pathways:

-

PI3K/mTOR Pathway: A central regulator of cell growth, metabolism, and survival that is frequently dysregulated in cancer.[11][12][13]

-

EGFR Signaling Pathway: A critical driver of cell proliferation and survival, with EGFR mutations and overexpression being common in various epithelial tumors.[9][14][15]

-

VEGFR Signaling Pathway: A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[10]

The subsequent sections will explore the scientific basis for targeting each of these pathways with 6-Bromo-4-(piperazin-1-yl)quinoline and provide detailed protocols for experimental validation.

Potential Therapeutic Target I: The PI3K/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling network that governs cell growth, proliferation, and survival.[13] Its hyperactivation is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention.[11] Several quinoline-containing compounds have demonstrated potent inhibitory activity against PI3K and/or mTOR.[8]

Scientific Rationale

The ATP-binding pocket of PI3K and mTOR kinases presents a druggable target for small molecule inhibitors. The quinoline core of 6-Bromo-4-(piperazin-1-yl)quinoline can potentially form key hydrogen bonding interactions with the hinge region of the kinase domain, while the piperazine moiety can extend into the solvent-exposed region, allowing for modifications to fine-tune potency and selectivity. The bromine substituent on the quinoline ring could occupy a hydrophobic pocket, further enhancing binding affinity.

Experimental Validation Workflow

A tiered approach is recommended to comprehensively assess the inhibitory potential of 6-Bromo-4-(piperazin-1-yl)quinoline against the PI3K/mTOR pathway.

The initial step involves determining the direct inhibitory activity of the compound against purified PI3K and mTOR kinases.

Protocol:

-

Enzyme Source: Recombinant human PI3Kα, β, δ, γ and mTOR kinases.

-

Assay Format: A luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) is a robust and high-throughput method.

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 6-Bromo-4-(piperazin-1-yl)quinoline, typically starting from 10 µM.

-

Assay Procedure:

-

Incubate the kinase, substrate (e.g., PIP2 for PI3K, or a peptide substrate for mTOR), and ATP with varying concentrations of the test compound.

-

After the kinase reaction, add the ADP-Glo™ reagent to convert the ADP produced to ATP.

-

Add the kinase detection reagent to generate a luminescent signal proportional to the amount of ADP produced.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Expected Outcome & Interpretation:

A potent inhibitor would exhibit low nanomolar to micromolar IC50 values. Differential activity against the various PI3K isoforms would provide insights into the compound's selectivity profile.

Table 1: Hypothetical In Vitro Kinase Inhibition Data for 6-Bromo-4-(piperazin-1-yl)quinoline

| Kinase Target | IC50 (nM) |

| PI3Kα | 85 |

| PI3Kβ | 250 |

| PI3Kδ | 15 |

| PI3Kγ | 40 |

| mTOR | 120 |

To confirm that the in vitro kinase inhibition translates to cellular activity, it is crucial to assess the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway.

Protocol:

-

Cell Lines: Utilize cancer cell lines with known PI3K pathway activation (e.g., MCF-7, A549).

-

Treatment: Treat cells with increasing concentrations of 6-Bromo-4-(piperazin-1-yl)quinoline for a defined period (e.g., 2-24 hours).

-

Lysate Preparation: Lyse the cells and quantify protein concentration.

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 ribosomal protein (Ser235/236), and total S6.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

Expected Outcome & Interpretation:

A dose-dependent decrease in the phosphorylation of Akt and S6 would confirm the on-target activity of the compound in a cellular context.

Caption: PI3K/mTOR signaling pathway and potential inhibition points.

Potential Therapeutic Target II: Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[15] Overexpression or activating mutations of EGFR are frequently observed in various cancers, including non-small cell lung cancer and colorectal cancer, making it a well-validated therapeutic target.[9] The quinoline scaffold is a key feature of several approved EGFR inhibitors.[15]

Scientific Rationale

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibition. The 4-(piperazin-1-yl)quinoline core of our compound of interest bears structural resemblance to this privileged scaffold. The quinoline nitrogen can act as a hydrogen bond acceptor, mimicking the interaction of the quinazoline N1 with the hinge region of the EGFR kinase domain. The piperazine group can be further functionalized to optimize interactions within the ATP-binding site.

Experimental Validation Workflow

Similar to the PI3K/mTOR pathway, the initial step is to assess the direct inhibitory effect of the compound on EGFR kinase activity.

Protocol:

-

Enzyme Source: Recombinant human EGFR (wild-type and clinically relevant mutant forms, e.g., L858R, T790M).

-

Assay Format: A time-resolved fluorescence energy transfer (TR-FRET) assay is a sensitive and reliable method.

-

Compound Preparation: Prepare a serial dilution of 6-Bromo-4-(piperazin-1-yl)quinoline.

-

Assay Procedure:

-

Incubate the EGFR kinase, a biotinylated peptide substrate, and ATP with the test compound.

-

Stop the reaction and add a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

-

Measure the TR-FRET signal, which is proportional to the level of substrate phosphorylation.

-

-

Data Analysis: Calculate IC50 values from the dose-response curves.

Expected Outcome & Interpretation:

Potent inhibition of both wild-type and mutant EGFR would be a highly desirable outcome. Selectivity for mutant forms over wild-type could indicate a potential for reduced side effects.

The antiproliferative effect of the compound should be evaluated in cancer cell lines with varying EGFR status.

Protocol:

-

Cell Lines: Use a panel of cell lines including those with wild-type EGFR (e.g., A549), EGFR mutations (e.g., NCI-H1975), and EGFR overexpression (e.g., A431).

-

Assay Format: A colorimetric assay such as the MTT or a luminescence-based assay like CellTiter-Glo® can be used to measure cell viability.

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat with a range of concentrations of 6-Bromo-4-(piperazin-1-yl)quinoline for 72 hours.

-

Measure cell viability according to the manufacturer's protocol.

-

-

Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each cell line.

Expected Outcome & Interpretation:

Selective and potent growth inhibition of EGFR-dependent cell lines would provide strong evidence for the compound's potential as an EGFR-targeted therapeutic.

Caption: EGFR signaling pathway and the point of inhibition.

Potential Therapeutic Target III: Vascular Endothelial Growth Factor Receptor (VEGFR)

Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis, the process of forming new blood vessels. Angiogenesis is crucial for tumor growth, providing tumors with the necessary nutrients and oxygen to expand.[10] Inhibition of VEGFR signaling is a clinically validated anti-cancer strategy, and several quinoline-based VEGFR inhibitors are approved for clinical use.

Scientific Rationale

The quinoline scaffold has been successfully employed in the design of potent VEGFR-2 inhibitors. The 4-position of the quinoline ring is a critical interaction point within the ATP-binding pocket of VEGFR-2. The piperazine moiety at this position in 6-Bromo-4-(piperazin-1-yl)quinoline can be readily modified to optimize interactions and improve selectivity.

Experimental Validation Workflow

The direct inhibitory effect on VEGFR-2 kinase activity should be quantified.

Protocol:

This will follow a similar protocol to the EGFR kinase assay, using recombinant human VEGFR-2 kinase.

This in vitro assay assesses the compound's ability to inhibit a key step in angiogenesis.

Protocol:

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Matrix: Coat 96-well plates with Matrigel®.

-

Procedure:

-

Seed HUVECs onto the Matrigel-coated plates in the presence of varying concentrations of 6-Bromo-4-(piperazin-1-yl)quinoline.

-

Incubate for 4-6 hours to allow for tube formation.

-

Visualize and quantify the formation of capillary-like structures using a microscope.

-

-

Data Analysis: Measure the total tube length and the number of branch points.

Expected Outcome & Interpretation:

A dose-dependent inhibition of tube formation would indicate anti-angiogenic activity.

Caption: VEGFR signaling pathway and the point of inhibition.

Conclusion and Future Directions

6-Bromo-4-(piperazin-1-yl)quinoline represents a promising chemical scaffold with significant potential for the development of novel kinase inhibitors for cancer therapy. The structural amalgamation of the quinoline and piperazine moieties provides a strong foundation for targeting key oncogenic pathways, including PI3K/mTOR, EGFR, and VEGFR. The experimental workflows detailed in this guide provide a comprehensive and robust framework for the systematic evaluation of this compound's therapeutic potential.

Future work should focus on a thorough structure-activity relationship (SAR) study to optimize the potency and selectivity of this lead compound. Modifications to the piperazine ring and the quinoline core could lead to the discovery of highly effective and targeted anticancer agents. Furthermore, exploration of its activity in other therapeutic areas where quinoline and piperazine derivatives have shown promise, such as in infectious diseases, may also be warranted.

References

-

Aboul-Enein, M. H., et al. (Year). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]

-

Ajani, O. O., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

-

Bihari, M., et al. (Year). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. [Link]

-

Amerigo Scientific. 6-Bromo-4-(piperazin-1-yl)quinoline. [Link]

-

Cakmak, O., et al. (2018). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. [Link]

-

El-Damasy, D. A., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. [Link]

-

Wang, M., et al. (2024). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. [Link]

-

Patel, R. V., et al. (2014). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. [Link]

-

Patel, R. V., et al. (2012). A new class of 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazine analogues with antimicrobial/antimycobacterial activity. [Link]

-

Kumar, A., et al. (Year). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. [Link]

-

Wymann, M. P., & Schneiter, R. (2008). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. [Link]

-

Al-Ostoot, F. H., et al. (2024). Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. [Link]

-

Kumar, S., et al. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. [Link]

-

Patel, R. V., et al. (2012). A new class of 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazine analogues with antimicrobial/antimycobacterial activity. [Link]

-

Tiwari, A., et al. (Year). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

-

Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. [Link]

-

Scott, J. S., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. [Link]

-

ResearchGate. Quinoline‐piperazine‐sulfonyl derivatives s anticancer agents. [Link]

-

Kumar, A., et al. (2016). Novel quinolinepiperazinyl-aryltetrazoles targeting the blood stage of Plasmodium falciparum. [Link]

-

Wang, Y., et al. (2021). Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. [Link]

-

Singh, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. [Link]

-

Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. [Link]

-

Gokhale, N., et al. (2015). Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. [Link]

-

Vaghasiya, R. G., et al. (2014). Synthesis, Characterization and Biological Evaluation of 6-Substituted-2-(Substituted-Phenyl)-Quinoline Derivatives Bearing 4-Amino-1,2,4-Triazole-3-Thiol Ring at C-4 Position. [Link]

-

ResearchGate. Selected quinoline based EGFR tyrosine kinase inhibitors. [Link]

-

Sharma, A., et al. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. [Link]

-

ResearchGate. (2014). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]

-

ResearchGate. (2023). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. [Link]

-

MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). [Link]

-

RSC Publishing. (2018). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. [Link]

-

Abdel-Ghani, T. M., et al. (2021). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. [Link]

-

TÜBİTAK Academic Journals. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. [Link]

-

Medires. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - One. [Link]

-

MDPI. (2022). Quinoline-Based Hybrid Compounds with Antimalarial Activity. [Link]

-

Bentham Science. (Year). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. [Link]

-

National Center for Biotechnology Information. (2018). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. [Link]

-

International Letters of Chemistry, Physics and Astronomy. (2014). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. [Link]

-

National Center for Biotechnology Information. (2023). Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. [Link]

-

RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

Sources

- 1. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]

- 6. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Bromo-4-(piperazin-1-yl)quinoline: A Technical Guide for Kinase Inhibitor Drug Discovery

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline ring system, a fusion of a benzene and pyridine ring, represents a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its rigid, planar structure provides an excellent framework for interacting with the ATP-binding pocket of various kinases.[2] Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. This signaling event is fundamental to a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[5]

The molecule 6-Bromo-4-(piperazin-1-yl)quinoline is a heterocyclic compound featuring this core quinoline structure.[6] The addition of a piperazine moiety at the 4-position and a bromine atom at the 6-position are strategic modifications aimed at enhancing its potential as a kinase inhibitor. The piperazine group can improve solubility and provides a vector for further chemical modification, while the halogenation can influence binding affinity and metabolic stability.[7] This guide provides an in-depth technical overview of 6-Bromo-4-(piperazin-1-yl)quinoline, from its synthesis to its evaluation as a kinase inhibitor, intended for researchers and professionals in the field of drug development.

| Property | Value |

| CAS Number | 474707-24-9 |

| Molecular Formula | C13H14BrN3 |

| Molecular Weight | 292.17 g/mol |

| SMILES | Brc1ccc2nccc(N3CCNCC3)c2c1 |

| InChI Key | BBICIXDOMKPLKH-UHFFFAOYSA-N |

Table 1: Physicochemical Properties of 6-Bromo-4-(piperazin-1-yl)quinoline.[6]

Synthesis and Characterization: A Practical Approach

The synthesis of 6-Bromo-4-(piperazin-1-yl)quinoline can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. A common starting material is 6-bromo-4-chloroquinoline, which is commercially available or can be synthesized from 6-bromoquinolin-4-ol.[8] The chlorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing effect of the quinoline nitrogen.

Detailed Synthesis Protocol

This protocol describes a general method for the synthesis of 6-Bromo-4-(piperazin-1-yl)quinoline from 6-bromo-4-chloroquinoline and piperazine.

Materials:

-

6-bromo-4-chloroquinoline

-

Anhydrous piperazine

-

Triethylamine (Et3N) or another suitable base

-

Solvent (e.g., ethanol, N,N-Dimethylformamide (DMF))

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-bromo-4-chloroquinoline (1 equivalent) in the chosen solvent.

-

Addition of Reagents: Add anhydrous piperazine (a slight excess, e.g., 1.2 equivalents) to the solution. Subsequently, add triethylamine (1.5 equivalents) to act as a base and scavenge the HCl byproduct.

-

Reaction Conditions: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 6-Bromo-4-(piperazin-1-yl)quinoline.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Caption: Simplified EGFR signaling pathway and the inhibitory action of 6-Bromo-4-(piperazin-1-yl)quinoline.

VEGF Signaling Pathway: The VEGF pathway is a primary regulator of angiogenesis, the formation of new blood vessels. [9]This process is essential for tumor growth and metastasis. [10]VEGF ligands bind to VEGFRs on endothelial cells, triggering downstream signaling that promotes cell proliferation, migration, and survival. [11]

Caption: Simplified VEGFR signaling pathway and the inhibitory action of 6-Bromo-4-(piperazin-1-yl)quinoline.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of 6-Bromo-4-(piperazin-1-yl)quinoline is crucial for optimizing its inhibitory activity and selectivity. [12]

| Structural Moiety | Role in Kinase Inhibition | Potential Modifications for Optimization |

|---|---|---|

| Quinoline Core | Acts as a scaffold, mimicking the adenine ring of ATP to bind to the kinase hinge region. [2] | Substitution at other positions (e.g., 7-position) with small, electron-donating groups can modulate activity. [13] |

| Piperazine at C4 | Improves aqueous solubility and provides a vector for further functionalization to enhance potency and selectivity. [7] | Acylation or alkylation of the distal nitrogen to introduce groups that can interact with specific residues in the solvent-exposed region. |

| Bromine at C6 | Can form halogen bonds or hydrophobic interactions within a specific sub-pocket of the ATP-binding site, potentially increasing affinity. | Replacement with other halogens (Cl, F) or small alkyl groups to fine-tune interactions and metabolic stability. |

Table 2: Structure-Activity Relationship (SAR) Insights.

Experimental Protocols for Evaluation

A systematic evaluation of a potential kinase inhibitor involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more biologically relevant context. [14]

Biochemical Kinase Inhibition Assay: ADP-Glo™

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. [3]A decrease in ADP production corresponds to inhibition of the kinase.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial ADP concentration. [3] Step-by-Step Protocol:

-

Kinase Reaction: Set up the kinase reaction in a microplate well containing the kinase, substrate, ATP, and varying concentrations of 6-Bromo-4-(piperazin-1-yl)quinoline. Include appropriate controls (no inhibitor, no enzyme).

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion & Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Measure Luminescence: Read the luminescent signal using a plate reader.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. [14]

Sources

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. 6-Bromo-4-(piperazin-1-yl)quinoline - Amerigo Scientific [amerigoscientific.com]

- 7. Novel quinolinepiperazinyl-aryltetrazoles targeting the blood stage of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 9. cusabio.com [cusabio.com]

- 10. VEGF Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide to the Synthesis and Biological Activity of 6-Bromo-4-(piperazin-1-yl)quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a privileged heterocyclic system, fused with a piperazine moiety, represents a cornerstone in contemporary medicinal chemistry. This combination gives rise to a class of compounds with a remarkably broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis and biological evaluation of 6-bromo-4-(piperazin-1-yl)quinoline derivatives. We will delve into the strategic considerations for their chemical synthesis, detailing robust experimental protocols. Furthermore, this guide will explore their significant potential as anticancer and antimicrobial agents, supported by quantitative data and an analysis of their structure-activity relationships. The mechanistic insights provided herein aim to empower researchers in the rational design of novel, potent therapeutic agents based on this versatile molecular framework.

Introduction: The Quinoline-Piperazine Hybrid Scaffold

The fusion of a quinoline core with a piperazine ring creates a molecular architecture of significant interest in drug discovery. The quinoline moiety, a bicyclic aromatic heterocycle, is a common feature in a multitude of natural and synthetic compounds with diverse pharmacological properties.[1][2] Its planar structure allows for effective intercalation with biological macromolecules, a key aspect of its therapeutic action. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is a highly versatile component in medicinal chemistry. Its incorporation into a drug candidate can enhance physicochemical properties such as solubility and bioavailability, and it provides a readily modifiable handle for introducing various substituents to explore structure-activity relationships (SAR).[3]

The combination of these two pharmacophores in the 6-bromo-4-(piperazin-1-yl)quinoline scaffold results in a synergistic enhancement of biological activity. The bromine atom at the 6-position can influence the electronic properties of the quinoline ring system and provide an additional point for potential metabolic interactions or further chemical modification. This guide will focus on the synthesis of this core structure and its derivatives, and their promising anticancer and antimicrobial activities.

Synthetic Strategies and Methodologies

The synthesis of 6-bromo-4-(piperazin-1-yl)quinoline derivatives is typically achieved through a convergent synthetic approach. The key steps involve the construction of the 6-bromo-4-chloroquinoline intermediate, followed by a nucleophilic aromatic substitution reaction with piperazine or its derivatives.

Synthesis of the Key Intermediate: 6-Bromo-4-chloroquinoline

A common and efficient route to 6-bromo-4-chloroquinoline begins with the cyclization of an appropriate aniline derivative to form 6-bromoquinolin-4-ol. This intermediate is then subjected to chlorination to yield the desired 6-bromo-4-chloroquinoline.

The rationale behind this two-step process lies in the reactivity of the quinoline system. The direct chlorination of 6-bromoquinoline is often not regioselective and can lead to a mixture of products. By first introducing a hydroxyl group at the 4-position, the subsequent chlorination reaction using reagents like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) proceeds with high selectivity to afford the desired 4-chloro derivative.[4]

Experimental Protocol: Synthesis of 6-Bromo-4-chloroquinoline

Step 1: Synthesis of 6-Bromoquinolin-4-ol

-

To a solution of 4-bromoaniline in a suitable high-boiling point solvent such as diphenyl ether, add diethyl malonate.

-

Heat the reaction mixture at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which will cause the product, 6-bromoquinolin-4-ol, to precipitate.

-

Collect the solid by filtration, wash with a non-polar solvent like hexane to remove the diphenyl ether, and dry under vacuum.

Step 2: Synthesis of 6-Bromo-4-chloroquinoline

-

To a round-bottom flask, add 6-bromoquinolin-4-ol (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 10 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it into a beaker of crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to a pH of approximately 8.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 6-bromo-4-chloroquinoline as a solid.

Synthesis of 6-Bromo-4-(piperazin-1-yl)quinoline Derivatives

The final step in the synthesis involves the nucleophilic substitution of the chlorine atom at the 4-position of 6-bromo-4-chloroquinoline with piperazine or a desired N-substituted piperazine. This reaction is typically carried out in a polar aprotic solvent at elevated temperatures.

The choice of an appropriate base is crucial for this reaction to proceed efficiently. The base serves to deprotonate the incoming piperazine nucleophile, increasing its reactivity, and to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.

Experimental Protocol: Synthesis of 6-Bromo-4-(piperazin-1-yl)quinoline

-

In a round-bottom flask, dissolve 6-bromo-4-chloroquinoline (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

-

Add piperazine (or an N-substituted piperazine) (typically 1.1-1.5 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0-3.0 eq).

-

Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed, as monitored by TLC.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Collect the precipitated solid by filtration.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 6-bromo-4-(piperazin-1-yl)quinoline derivative.

Synthetic Workflow Diagram

Caption: General synthetic scheme for 6-bromo-4-(piperazin-1-yl)quinoline.

Biological Activities and Mechanistic Insights

Derivatives of 6-bromo-4-(piperazin-1-yl)quinoline have demonstrated significant potential as both anticancer and antimicrobial agents. Their biological effects are often attributed to their ability to interact with key cellular targets, leading to the disruption of essential biological processes.

Anticancer Activity

Quinoline-piperazine hybrids have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[5][6] Their mechanisms of action are often multifaceted and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer cell proliferation and survival.[1]

3.1.1. Induction of Apoptosis and Cell Cycle Arrest

Several studies have shown that quinoline derivatives can induce apoptosis, or programmed cell death, in cancer cells.[5] This is a critical mechanism for eliminating malignant cells. Furthermore, these compounds have been observed to cause cell cycle arrest, often at the G2/M phase, thereby preventing cancer cells from dividing and proliferating.[3][7] This disruption of the cell cycle is a hallmark of many effective anticancer drugs.

Anticancer Signaling Pathway

Caption: Proposed mechanism of anticancer action.

3.1.2. Quantitative Anticancer Activity

The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6-Bromo-5-nitroquinoline | HT29 (Colon) | < 5-FU | [5] |

| Quinolyl-thiazole hybrid (with 4-bromo) | MDA-MB-231 (Breast) | 2.357 ± 0.23 | [6] |

| 6,8-dibromo-substituted quinoline | HeLa (Cervical) | Comparable to reference |

Antimicrobial Activity

In addition to their anticancer properties, 6-bromo-4-(piperazin-1-yl)quinoline derivatives have shown promising activity against a range of bacterial and fungal pathogens.[8] The quinoline core is a well-established pharmacophore in antimicrobial drugs, with the fluoroquinolone antibiotics being a prime example.

The antimicrobial activity is often assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Activity

| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |

| Piperazinyl-quinoline hybrid | S. aureus | 3.9 - 7.8 | [8] |

| Piperazinyl-quinoline hybrid | P. aeruginosa | 3.9 - 7.8 | [8] |

| Piperazinyl-quinoline hybrid | E. coli | 3 - 12 | [8] |

| Sparfloxacin-piperazine derivative | Gram-positive bacteria | 1 - 5 | [9] |

Structure-Activity Relationship (SAR) Insights

The biological activity of 6-bromo-4-(piperazin-1-yl)quinoline derivatives can be significantly influenced by the nature and position of substituents on both the quinoline and piperazine rings.

-

Substituents on the Quinoline Ring: The presence of the bromine atom at the 6-position is thought to contribute to the overall lipophilicity and electronic properties of the molecule, which can affect its ability to cross cell membranes and interact with its biological target. Electron-withdrawing groups on the quinoline ring have been shown to enhance anticancer activity in some cases.[10]

-

Substituents on the Piperazine Ring: The piperazine moiety offers a convenient point for chemical modification. The introduction of various substituents on the distal nitrogen atom of the piperazine ring can have a profound impact on the biological activity. For instance, the addition of bulky or aromatic groups can influence the compound's binding affinity to its target protein. Studies have shown that both electron-donating and electron-withdrawing groups can modulate the anticancer and antimicrobial potency, highlighting the complex nature of the SAR for this class of compounds.[6]

Conclusion and Future Perspectives

The 6-bromo-4-(piperazin-1-yl)quinoline scaffold represents a highly promising platform for the development of novel therapeutic agents. The synthetic routes to these compounds are well-established and allow for the generation of diverse chemical libraries for biological screening. The demonstrated anticancer and antimicrobial activities, coupled with the potential for fine-tuning their properties through chemical modification, make these derivatives attractive candidates for further preclinical and clinical development.

Future research in this area should focus on several key aspects:

-

Elucidation of Specific Molecular Targets: While the general mechanisms of action are understood, identifying the specific protein targets of these compounds will enable more rational drug design.

-

Systematic SAR Studies: The synthesis and biological evaluation of a broader range of derivatives with systematic variations on the piperazine ring will provide a more detailed understanding of the SAR and help in the optimization of lead compounds.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their efficacy, toxicity, and pharmacokinetic profiles.

By addressing these areas, the full therapeutic potential of 6-bromo-4-(piperazin-1-yl)quinoline derivatives can be realized, potentially leading to the development of new and effective treatments for cancer and infectious diseases.

References

-

Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (n.d.). Frontiers. Retrieved January 27, 2026, from [Link]

- Cakmak, O., et al. (2018). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. Journal of Biochemical and Molecular Toxicology, 32(12), e22260.

- Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies. (2025). Future Medicinal Chemistry.

- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul

- Comprehensive review on current developments of quinoline-based anticancer agents. (2017). Arabian Journal of Chemistry, 10, S3383-S3413.

- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (2017).

- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (2016). Molecules, 21(6), 734.

- Tiwari, R. K., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 11(33), 20485-20504.

- Di Capua, A., et al. (2025). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. Pharmaceuticals, 18(1), 1.

- Jain, S., et al. (2017). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. Arabian Journal of Chemistry, 10, S3383-S3413.

- Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488.

- Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors. (2019). Archiv der Pharmazie, 352(10), 1900101.

- New antiproliferative 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl derivatives of ciprofloxacin induce cell cycle arrest at G2/M Phase. (2016). European Journal of Medicinal Chemistry, 124, 833-843.

- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry, 12(5), 6078-6092.

- Design, Synthesis and Evaluation of Novel Phenyl-(1-morpholine-4-dimethyl/piperazin-1-ylmethyl)-1H-indol-3-ylmethylene Amine Derivatives Against Breast Cancer Cells. (2025). Chemical Methodologies.

-

6-Bromo-4-(piperazin-1-yl)quinoline. (n.d.). Amerigo Scientific. Retrieved January 27, 2026, from [Link]

- Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2021). Molecules, 26(16), 4995.

Sources

- 1. researchgate.net [researchgate.net]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]

- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights | MDPI [mdpi.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

Application Note: A Detailed Protocol for the Synthesis of 6-Bromo-4-(piperazin-1-yl)quinoline

Abstract: This document provides a comprehensive, two-stage protocol for the synthesis of 6-Bromo-4-(piperazin-1-yl)quinoline, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthesis begins with the conversion of 6-bromoquinolin-4-ol to the key intermediate, 6-bromo-4-chloroquinoline, followed by a nucleophilic aromatic substitution with piperazine. This guide is intended for researchers, chemists, and drug development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization guidelines.

Introduction & Scientific Context